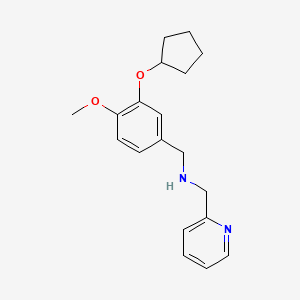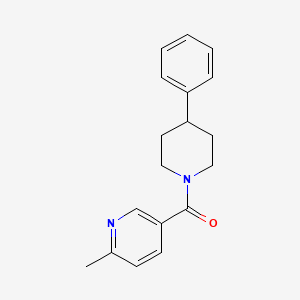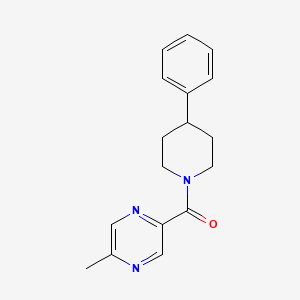
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as DMPO, is a chemical compound that has been widely used in scientific research. DMPO is a stable nitroxide radical that has been utilized as a spin trap for the detection of reactive oxygen species (ROS) and free radicals in various biological systems. The compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
Mécanisme D'action
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one acts as a spin trap by reacting with ROS and free radicals to form stable adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. The adducts formed between this compound and ROS and free radicals have been characterized by EPR spectroscopy, and their structures and properties have been studied in detail. This compound has been shown to trap various ROS and free radicals, including superoxide anion, hydroxyl radical, alkoxyl radical, and peroxyl radical.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the system and conditions studied. In vitro studies have demonstrated that this compound can scavenge ROS and free radicals, inhibit lipid peroxidation, and protect against oxidative damage. In vivo studies have shown that this compound can attenuate oxidative stress, inflammation, and tissue damage in various animal models of diseases, including ischemia-reperfusion injury, sepsis, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several advantages as a spin trap for the detection of ROS and free radicals in lab experiments. The compound is stable and can be easily synthesized and purified. It has a high trapping efficiency and can trap various ROS and free radicals. This compound can be used in different biological systems, including cells, tissues, and organs, and can be detected by EPR spectroscopy. However, this compound also has some limitations. Its reactivity with ROS and free radicals can be influenced by various factors, including pH, temperature, and the presence of other compounds. This compound can also form adducts with other molecules, which can interfere with the detection of ROS and free radicals.
Orientations Futures
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been extensively studied in scientific research, and its applications and limitations have been well characterized. However, there are still many future directions for the use of this compound in scientific research. One direction is to develop new methods for the synthesis of this compound and its derivatives with different properties and reactivities. Another direction is to investigate the effects of this compound on different biological systems and to explore its potential therapeutic applications. Moreover, the development of new techniques for the detection and characterization of this compound adducts can provide new insights into the role of ROS and free radicals in various biological processes and diseases.
Méthodes De Synthèse
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized through different methods, including the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 3,5-dimethylphenylhydrazine with 3-methyl-2-butanone in the presence of sodium ethoxide, followed by oxidation with potassium permanganate. Both methods yield this compound as a yellow crystalline solid with a melting point of 120-122°C.
Applications De Recherche Scientifique
1-(3,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been widely used in scientific research as a spin trap for the detection of ROS and free radicals in various biological systems, including cells, tissues, and organs. The compound has been utilized to study the role of ROS and free radicals in oxidative stress, inflammation, aging, and various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has also been used to investigate the effects of antioxidants and other compounds on ROS and free radical production and to evaluate the efficacy of different therapeutic strategies.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-9(2)6-11(5-8)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKDZELNBMLBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)


![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)




![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
